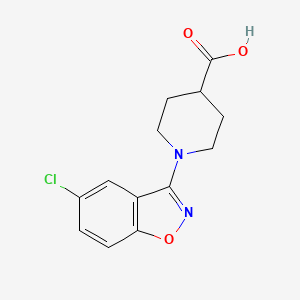
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol This compound is known for its unique structure, which includes a benzoxazole ring fused with a piperidine ring, and a carboxylic acid functional group
準備方法
The synthesis of 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol as a precursor.
Introduction of the Chlorine Atom: The chlorine atom is introduced into the benzoxazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the benzoxazole ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
科学的研究の応用
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid has several scientific research applications:
作用機序
The mechanism of action of 1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed that the benzoxazole and piperidine rings play a crucial role in its biological activity .
類似化合物との比較
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboxylic acid group.
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-methanol: This compound has a methanol group instead of a carboxylic acid group.
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-amine: This compound has an amine group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
生物活性
1-(5-Chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Benzoxazole Ring : The starting material, 2-aminophenol, is treated with carbon disulfide under basic conditions to form an intermediate that is then chlorinated.
- Piperidine Ring Formation : The chlorinated benzoxazole reacts with piperidine to form the piperidine derivative.
- Carboxylic Acid Group Introduction : A carboxylation reaction introduces the carboxylic acid group into the piperidine ring.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound has shown promising results in cancer research. In vitro assays indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies have reported increased apoptotic rates in K562 leukemia cells treated with this compound .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in cell signaling and proliferation. It may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and cellular differentiation .
Study 1: Anticancer Efficacy
In a study examining the effects of various compounds on K562 cells, this compound was found to significantly enhance the apoptotic rate compared to control treatments. The study utilized concentrations ranging from 1 μM to 4 μM, revealing a dose-dependent increase in apoptosis .
| Concentration (μM) | Apoptotic Rate (%) |
|---|---|
| Control | 1.14 |
| 1 | 10.10 |
| 2 | 15.53 |
| 4 | 27.92 |
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of the compound against a panel of bacteria and fungi. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
特性
IUPAC Name |
1-(5-chloro-1,2-benzoxazol-3-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-1-2-11-10(7-9)12(15-19-11)16-5-3-8(4-6-16)13(17)18/h1-2,7-8H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJWCNHBADVIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NOC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













